8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride
Description
Properties
Molecular Formula |
C7H7BrClN3 |
|---|---|
Molecular Weight |
248.51 g/mol |
IUPAC Name |
8-bromoimidazo[1,2-a]pyridin-5-amine;hydrochloride |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-5-1-2-6(9)11-4-3-10-7(5)11;/h1-4H,9H2;1H |
InChI Key |
NKTYJBHWVIHXOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=C(C2=N1)Br)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The core synthetic approach to 8-Bromoimidazo[1,2-a]pyridin-5-amine derivatives involves the cyclization of 2-aminopyridines with α-haloketones, followed by bromination and amination steps. The hydrochloride salt is typically formed by acidification of the free amine.
One-Pot Tandem Cyclization/Bromination Method
A widely reported method involves a one-pot tandem cyclization and bromination process using 2-aminopyridine and α-bromoketones in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant in ethyl acetate solvent at around 90 °C. This process proceeds without the need for metal catalysts or bases, making it operationally simple and environmentally friendlier.
Table 1: Reaction Conditions for One-Pot Synthesis
| Reagents | Molar Ratio | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 2-Aminopyridine | 1.5 eq | Ethyl acetate | 90 °C | 3 h | 70-85 | Metal-free, no base required |
| α-Bromoketone | 1 eq | |||||
| TBHP (tert-butyl hydroperoxide) | 2 eq | Oxidant and bromine source |
This method yields 3-bromoimidazo[1,2-a]pyridine derivatives, which can be further functionalized to obtain 8-bromo derivatives through selective bromination and amination steps.
Stepwise Synthesis of 8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride
- Cyclization: 2-Aminopyridine reacts with an appropriate α-bromoketone to form the imidazopyridine core via nucleophilic attack and ring closure.
- Bromination: The 8-position bromination is achieved by treating the intermediate with brominating agents like N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.
- Amination: Introduction of the amino group at the 5-position is performed by nucleophilic substitution or reductive amination methods.
- Salt Formation: The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.
Mechanistic Insights and Reaction Pathways
Radical Mechanism in Cyclization/Bromination
Control experiments with radical scavengers (e.g., TEMPO) have shown significant inhibition of the reaction, indicating a free-radical mechanism for the tandem cyclization and bromination process.
Intermediate Formation
The reaction proceeds via the formation of a pyridinium salt intermediate, which undergoes ring closure to form a key intermediate (denoted as 5aa in literature). Subsequent bromination of this intermediate leads to the final brominated product.
Optimization and Yield Improvement Strategies
- Use of NBS vs. Br2: NBS in carbon tetrachloride under UV light provides regioselective bromination with yields up to 85%, outperforming traditional bromine (Br2) methods that yield around 60%.
- Continuous-Flow Chemistry: Employing flow reactors reduces reaction times from 24 hours to 2 hours and minimizes degradation of intermediates, improving overall yield and scalability.
Characterization and Validation of the Compound
Spectroscopic Techniques
- NMR (¹H and ¹³C): Signals corresponding to aromatic protons and the amino group confirm substitution patterns.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and bromine isotopic pattern.
- X-ray Crystallography: Provides definitive structural confirmation, including bromine position and hydrogen bonding in the hydrochloride salt.
Physical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | Typically 72–75 °C (free base) | Differential scanning calorimetry (DSC) |
| Purity | >99.6% (HPLC) | High-performance liquid chromatography (HPLC) |
| Appearance | Off-white to light brown solid | Visual inspection |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, N-bromosuccinimide (NBS).
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe for enzyme activity.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and amine group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound can influence signaling pathways and metabolic processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in halogenation patterns, substituent positions, and salt forms, which influence physicochemical properties and bioactivity.
Key Research Findings
Position-Specific Halogenation: Bromine at position 8 improves target affinity in antitrypanosomal agents, while chlorine at position 6 augments lipophilicity for CNS-targeting drugs .
Salt Forms : Hydrochloride salts (e.g., 8-Bromoimidazo[1,2-a]pyridin-5-amine HCl) enhance bioavailability compared to free bases, critical for in vivo efficacy .
Hydrogen Bonding: Amino groups at positions 5 or 8 enable hydrogen-bond interactions with biological targets, a feature exploited in kinase inhibitor design .
Biological Activity
8-Bromoimidazo[1,2-a]pyridin-5-amine hydrochloride is a compound belonging to the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. This article explores the biological activity of 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride, highlighting its mechanisms of action, research findings, and comparative studies with similar compounds.
The molecular formula of 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride is C7H7BrClN3. The presence of a bromine atom at the 8-position of the imidazo[1,2-a]pyridine ring significantly influences its reactivity and biological properties.
The biological activity of 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity through:
- Hydrogen Bonding : The amine group can act as a hydrogen bond donor.
- Hydrophobic Interactions : The bromine atom enhances hydrophobic interactions with target proteins.
These interactions lead to alterations in enzymatic pathways and receptor signaling, which are crucial for its therapeutic effects.
Anticancer Activity
Research indicates that 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle progression .
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting kinases involved in cancer progression and inflammation. For example:
- Cyclin-dependent Kinase Inhibitors : It has been evaluated as a potential CDK2 inhibitor, which plays a key role in regulating the cell cycle .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, indicating potential applications in treating infections caused by resistant pathogens .
Comparative Studies
To understand the unique biological activities of 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 6-Bromoimidazo[1,2-a]pyridin-2-amine | Bromine at position 6 | Different biological activity profile |
| Imidazo[1,2-a]pyridine | Lacks bromine substituent | Typically lower reactivity |
| 8-Chloroimidazo[1,2-a]pyridin-5-amine | Chlorine instead of bromine | Distinct reactivity and applications |
These comparisons highlight how variations in substitution patterns affect biological activity and reactivity profiles.
Case Studies
Several studies have documented the biological activities of 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride:
- In Vitro Studies : A study demonstrated that this compound inhibited the proliferation of colorectal cancer cells by inducing cell cycle arrest and apoptosis at micromolar concentrations.
- Enzyme Interaction Studies : Research indicated that the compound effectively inhibited CDK2 activity with an IC50 value in the low micromolar range, suggesting strong potential as a therapeutic agent in cancer treatment.
- Antimicrobial Efficacy : In vitro assays showed that 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus.
Q & A
Q. What are the key synthetic routes for 8-Bromoimidazo[1,2-a]pyridin-5-amine hydrochloride?
The synthesis typically begins with halogenated pyridine precursors. A common approach involves:
- Nucleophilic substitution : Reacting 3-bromo-5-fluoropyridin-2-amine with hydroxyl-containing intermediates (e.g., 3-fluoro-5-hydroxypyridine) under mild conditions .
- Cyclization : Using chloroacetaldehyde under basic conditions to form the imidazo[1,2-a]pyridine core .
- Functionalization : Palladium-catalyzed cyanation or bromination to introduce substituents, followed by hydrolysis to generate carboxylic acid intermediates .
- Salt formation : Final conversion to the hydrochloride salt via acid-base reactions . Note: Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side products like over-oxidized species or incomplete cyclization .
Q. How is the compound characterized to confirm structural integrity?
- Spectroscopic methods :
- 1H/13C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and amine protons (broad peaks at δ 5–6 ppm). Discrepancies in integration ratios may indicate impurities .
- IR : Confirm NH stretching (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 248.51) .
- Elemental analysis : Match calculated vs. observed C/H/N/Br/Cl ratios to verify purity .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example:
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12h to 30min) .
Q. How to resolve contradictions in spectral data during characterization?
- Case example : Discrepancies in NH proton signals (e.g., unexpected splitting or shifts) may arise from:
- Tautomerism : The imidazo[1,2-a]pyridine core can exhibit keto-enol tautomerism, altering NMR profiles .
- Solvent effects : Use deuterated DMSO to stabilize amine protons and reduce exchange broadening .
Q. What computational strategies support reaction mechanism elucidation?
- Reaction path search : Quantum-chemical methods (e.g., DFT) model intermediates and transition states for key steps like cyclization or bromination .
- Machine learning : Train models on existing reaction data to predict optimal conditions for novel derivatives .
- Example : ICReDD’s workflow integrates computation-experiment feedback loops to accelerate discovery .
Q. How to design analogs with enhanced bioactivity?
- Bioisosteric replacement : Substitute the bromine atom with electron-withdrawing groups (e.g., CF₃) to modulate electronic properties .
- Northern pyridyl ether modifications : Introduce substituents (e.g., cyano or difluoromethoxy) to improve binding affinity .
- Pharmacophore mapping : Use X-ray crystallography or docking studies to identify critical interactions with biological targets (e.g., mGlu5 receptors) .
Methodological Guidelines
- For synthetic challenges : Prioritize palladium-catalyzed reactions for regioselective functionalization, but monitor for bromide displacement side reactions .
- For data interpretation : Combine experimental data with computational validation to address structural ambiguities .
- For scalability : Adopt DoE principles to minimize resource-intensive trial-and-error approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
